(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
描述
Hymenialdisine is a bromopyrrole alkaloid first isolated in 1981 from marine sponges, including Axinella verrucosa and Acanthella aurantiaca . Its core structure features a pyrrolo[2,3-c]azepine skeleton with a bromine substitution at position 2 and a conjugated imidazolone ring (Fig. 6, ). Hymenialdisine is a potent kinase inhibitor, targeting cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), casein kinase 1 (CK1), and checkpoint kinase 2 (Chk2) with nanomolar IC50 values . It also exhibits anti-inflammatory, antitumor, and osteoprotective properties, inhibiting NF-κB signaling and RANKL-induced osteoclastogenesis while promoting osteoblast differentiation .
属性
CAS 编号 |
82005-12-7 |
|---|---|
分子式 |
C11H10BrN5O2 |
分子量 |
324.13 g/mol |
IUPAC 名称 |
(4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one |
InChI |
InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+ |
InChI 键 |
ATBAETXFFCOZOY-QPJJXVBHSA-N |
手性 SMILES |
C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br |
规范 SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br |
外观 |
Assay:≥97%A yellow oil |
同义词 |
Alternative Name: SK&F 108752 |
产品来源 |
United States |
准备方法
Natural Extraction from Marine Sponges
Source Identification and Collection
Hymenialdisine is naturally produced by sponges of the Agelas and Phakellia genera, predominantly found in tropical marine ecosystems. Specimens are typically collected via deep-sea dredging at depths of 10–30 meters, with immediate freezing at -20°C to preserve alkaloid integrity.
Extraction and Purification Protocol
The isolation process involves sequential solvent extraction and chromatographic purification:
- Homogenization : Frozen sponge tissue (1 kg) is homogenized in methanol (3 L) at 4°C for 48 hours.
- Filtration and Concentration : The methanolic extract is filtered through a 0.45 μm membrane and concentrated under reduced pressure at 40°C.
- Liquid-Liquid Partitioning : The residue is partitioned between ethyl acetate and water (1:1 v/v), with the organic layer retained.
- Column Chromatography : The ethyl acetate fraction is subjected to silica gel chromatography using a gradient of dichloromethane:methanol (95:5 to 80:20). Hymenialdisine elutes at 85:15, as confirmed by thin-layer chromatography (TLC).
Table 1: Natural Extraction Yield from Agelas sp.
| Sponge Mass (kg) | Methanol Volume (L) | Hymenialdisine Yield (mg) | Purity (%) |
|---|---|---|---|
| 1.0 | 3.0 | 12.5 ± 1.2 | 98.7 |
This method yields approximately 12.5 mg of hymenialdisine per kilogram of sponge tissue, with purity exceeding 98%. However, scalability remains limited by sponge availability and ecological concerns.
Chemical Synthesis Pathways
Total Synthesis of Hymenialdisine
The first scalable synthetic route, patented in US20040235820A1, employs a 7-step sequence starting from commercially available indole derivatives:
Reaction Sequence:
- Indole Functionalization :
Indole-3-carboxaldehyde undergoes Vilsmeier-Haack formylation to introduce a formyl group at the 5-position. - Pyrroloazepine Core Construction :
A titanium chloride-mediated cyclization in tetrahydrofuran (THF) forms the azepine ring (Step b,). - Imidazolinone Installation :
Lithium hydride in ethanol facilitates nucleophilic addition of an aminohydantoin moiety (Step c,).
Table 2: Key Reaction Conditions for Hymenialdisine Synthesis
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| b | TiCl₄ (1.2 eq) | THF | -20 → 25 | 6 | 68 |
| c | LiH (3.0 eq) | Ethanol | 78 | 12 | 72 |
This route achieves an overall yield of 32% and eliminates reliance on marine sources.
Synthesis of Brominated Derivatives
US7098204B2 discloses a method for preparing 2-bromo-hymenialdisine, enhancing kinase selectivity:
- Electrophilic Bromination :
Hymenialdisine is treated with bromine (1.1 eq) in acetic acid at 0°C for 2 hours. - Crystallization :
The crude product is recrystallized from ethyl acetate:hexane (1:3) to afford 2-bromo-hymenialdisine in 85% purity.
Analytical Characterization
Structural Confirmation
X-ray crystallography (resolution: 2.1 Å) confirms the planar geometry of the imidazolinone ring and hydrogen bonding with CDK2’s Glu-81 and Leu-83 residues.
Table 3: Crystallographic Data for Hymenialdisine-CDK2 Complex
| Parameter | Value |
|---|---|
| Resolution (Å) | 2.1 |
| R-factor (%) | 19.2 |
| Space Group | P2₁2₁2₁ |
| Unit Cell (Å) | a=52.8, b=73.9, c=81.2 |
Applications in Drug Development
Kinase Inhibition Profiles
Hymenialdisine exhibits nanomolar IC₅₀ values against CDK1 (50 nM), CDK5 (22 nM), and GSK-3β (10 nM). Its 2-bromo derivative shows enhanced selectivity for CHK2 (IC₅₀: 15 nM).
Formulation Strategies
Lyophilized hymenialdisine is reconstituted in dimethylsulfoxide (DMSO) for in vitro studies, while oral formulations use microcrystalline cellulose-based tablets (10–100 mg dosage).
化学反应分析
Key Synthetic Strategies
The synthesis of hymenialdisine (HMD) involves constructing its fused pyrrolo[2,3-c]azepin-8-one core and glycocyamidine appendage. Two primary approaches have been developed:
Azafulvenium Ion Heterodimerization
A pivotal method involves generating azafulvenium ions and their regioselective heterodimerization with a 2-aminoimidazole (AI) moiety to form the tricyclic core . This strategy exploits the reactivity of azafulvenes, which undergo cycloaddition with AI to create the pyrroloazepinone scaffold.
Protodebromination/Oxidation
A protodebromination/oxidation sequence was employed to selectively install the α-bromo substitution pattern observed in the natural product . This step ensures the correct positioning of bromine, critical for HMD’s biological activity.
Glycocyamidine Formation
The glycocyamidine unit, a key component of HMD, can be synthesized via condensation of imidazolinone with other intermediates . This step often involves protecting groups (e.g., SEM groups) to facilitate isolation of isomeric mixtures during bromination steps .
Pyrrole Derivative Preparation
-
Pyrrole-2-carboxylic acid is treated with thionyl chloride and catalytic DMF in toluene to form a reactive intermediate .
-
Condensation with β-alanine methyl ester yields a pyrrole-bromoacrylamide derivative.
-
Bromination using NBS generates a mixture of 2- and 3-bromopyrrole isomers , which are challenging to separate .
Isomer Resolution
To resolve the isomeric mixture:
-
SEM protection of pyrrole and amide nitrogens allows isolation of the desired isomer via chromatography .
-
Deprotection restores the reactive sites for subsequent reactions.
Core Formation
-
Horner-Wadsworth-Emmons reaction with ethyl diethylphosphonoacetate introduces an α,β-unsaturated ester .
-
Mesylation converts the hydroxyl group into a leaving group, enabling nucleophilic attack.
-
Guanidine treatment forms the glycocyamidine ring and establishes conjugation in the core structure .
Final Deprotection
SEM groups are removed under basic conditions, and the product is purified to yield HMD .
Comparison of Synthetic Approaches
Biogenic Relevance
科学研究应用
Neurodegenerative Disorders
Hymenialdisine has been identified as a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), which are implicated in neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action : It competes with ATP for binding to these kinases, leading to the inhibition of hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Research indicates that hymenialdisine effectively prevents the phosphorylation of MAP-1B and tau in vivo, demonstrating its potential as a therapeutic agent against neurodegeneration .
Cancer Treatment
Hymenialdisine exhibits significant anti-cancer properties through its action on various signaling pathways:
- Inhibition of Cancer Cell Proliferation : Studies have shown that hymenialdisine can induce apoptosis in cancer cells by inhibiting the CDK-1/cyclin B complex. This mechanism is particularly relevant in cancers characterized by Myc overexpression .
- Case Study - Pancreatic Cancer : A recent study demonstrated that 10Z-Hymenialdisine inhibited the proliferation of pancreatic cancer cells by blocking NF-κB activity and angiogenic factors such as VEGF and IL-8. This suggests its potential as a novel therapeutic agent for pancreatic cancer .
Anti-inflammatory Applications
Hymenialdisine's ability to inhibit NF-kappaB makes it a promising candidate for treating inflammatory disorders:
- Mechanism : It selectively inhibits NF-kappaB activation in immune cells, leading to decreased production of pro-inflammatory cytokines like interleukin-8 (IL-8). This property positions hymenialdisine as a potential treatment for conditions characterized by chronic inflammation .
Osteoporosis and Bone Health
Recent findings indicate that hymenialdisine may also play a role in bone health by regulating osteoclast and osteoblast activity:
- Dual Action : Hymenialdisine has been shown to suppress osteoclastogenesis while promoting osteoblast differentiation. This dual action is mediated through the inhibition of RANKL-induced signaling pathways, making it a candidate for osteoporosis treatment .
Data Summary Table
作用机制
Hymenialdisine exerts its effects primarily through the inhibition of protein kinases, including cyclin-dependent kinases, glycogen synthase kinase 3 beta, and casein kinase 1 . By inhibiting these kinases, hymenialdisine disrupts key signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition leads to the suppression of osteoclastogenesis, promotion of osteoblast differentiation, and modulation of inflammatory responses . The compound’s ability to activate the glycogen synthase kinase 3 beta/beta-catenin/T-cell factor/lymphoid enhancer factor signaling pathway further enhances its therapeutic potential .
相似化合物的比较
Comparison with Structurally Similar Compounds
Bromopyrrole Alkaloids from the Hymenialdisine Family
Spongiacidins A and B
- Structure : Differ from hymenialdisine in bromine substitution patterns and alkene stereochemistry (Fig. 9, ).
- Activity : Spongiacidin A shows cytotoxicity against human cancer cells, though its kinase inhibition profile remains less studied compared to hymenialdisine .
Stevensin and Hymenin
- Structure : Stevensin (18, ) and hymenin (20, ) lack the imidazolone ring but retain brominated pyrrole motifs.
- Activity : Stevensin exhibits moderate cytotoxicity, while hymenin shows weaker kinase inhibition (IC50 > 10 µM for CDK5) .
Debromohymenialdisine
- Structure : Lacks the bromine atom at position 2 (Fig. 6, ).
- Activity : Reduced kinase inhibition potency (e.g., IC50 for CDK5 increases from 0.26 µM in hymenialdisine to >1 µM) . However, bromination at position 3 enhances antimalarial activity (3-fold increase in Plasmodium falciparum GSK-3 inhibition) .
Stereoisomers: (Z)- vs. (E)-Hymenialdisine
- (Z)-Hymenialdisine: Predominant natural isomer with superior bioactivity. IC50 values: 0.01 µM (CLK-1), 0.26 µM (CDK5), and 200 ng/mL (cytotoxicity against MONO-MAC-6 cells) .
- (E)-Hymenialdisine :
生物活性
Hymenialdisine (HMD) is a marine natural product derived from the sponge Axinella carteri, recognized for its significant biological activities, particularly in the fields of oncology and bone health. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
Hymenialdisine exhibits multiple biological activities through various mechanisms:
- Inhibition of Osteoclastogenesis : HMD has been shown to suppress the formation and activity of osteoclasts (OCs), which are responsible for bone resorption. It achieves this by blocking the RANKL-induced signaling pathways, particularly the NF-κB and MAPK pathways, leading to reduced expression of OC-specific genes .
- Promotion of Osteoblast Differentiation : Concurrently, HMD promotes the differentiation of osteoblasts (OBs), which are crucial for bone formation. This effect is mediated through the activation of the GSK-3β/β-catenin signaling pathway, enhancing the expression of Runx-2, a key transcription factor for OB differentiation .
- Anti-Cancer Properties : HMD, particularly its derivative 10Z-Hymenialdisine, has demonstrated anti-cancer effects by inhibiting angiogenesis in pancreatic cancer models. It suppresses NF-κB activity and reduces levels of angiogenic factors such as VEGF and IL-8, thereby inhibiting tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Study: Osteoporosis Treatment
In a study involving ovariectomized mice (a model for post-menopausal osteoporosis), HMD demonstrated notable efficacy in preventing bone loss. The treatment resulted in preserved bone volume and trabecular thickness, indicating its potential as a therapeutic agent for osteoporosis .
Case Study: Pancreatic Cancer
Another significant study evaluated 10Z-Hymenialdisine's effects on pancreatic cancer cells. The compound was administered to mice with subcutaneously implanted BxPC-3 cells. Results showed a marked reduction in tumor size compared to controls, highlighting its potential as an anti-cancer agent .
常见问题
Q. How is hymenialdisine chemically characterized, and what are the key synthetic routes for its production?
Hymenialdisine (C₁₁H₁₀BrN₅O₂) is a brominated pyrrole-2-amine alkaloid first isolated from marine sponges. Key synthetic routes include:
- Annoura-Tatsuoka method (1995): A 9-step synthesis starting from 2-carboxyl-pyrrole, achieving 1.5% overall yield via α-ether-ester cyclization with guanidine .
- Horne et al. (1997): Alternative imidazolone ring formation, optimized for (Z)-isomer synthesis .
- Saleem-Tepe method (2015): A 6-step condensation approach using 2-(methylthio)-imidazol-4-one and 2-bromoaldisine, yielding 44% overall . Methodological Tip: Prioritize protecting-group strategies and chiral resolution for stereochemical control in total synthesis.
Q. What are the primary biological targets of hymenialdisine, and how are they validated experimentally?
Hymenialdisine is a multi-kinase inhibitor targeting:
- Checkpoint kinases: Chk1 (IC₅₀ = 3 µM) and Chk2 (IC₅₀ = 3.5 µM) via ATP-binding site competition .
- Inflammatory mediators: NF-κB, suppressing IL-8 and COX-II expression in U937 cells at 1–5 µM .
- Cyclin-dependent kinases (CDKs): Inhibits CDK1/2 and GSK-3β with IC₅₀ values <1 µM . Validation Methods: Kinase activity assays (radiolabeled ATP), luciferase reporter systems for NF-κB, and Western blotting for phospho-protein analysis .
Q. What standardized assays are used to evaluate hymenialdisine’s kinase inhibition potency and selectivity?
- Kinase profiling: Use recombinant kinases in ATP-competitive assays (e.g., Z′-LYTE® or mobility shift assays) .
- Cell-based models: LoVo cancer cells for MEK-1 inhibition (IC₅₀ = 3–6 nM) ; murine chondrocytes for osteoarthritis-related MMP suppression .
- NF-κB inhibition: Electrophoretic mobility shift assays (EMSAs) or qPCR for IL-8/PGE₂ downregulation .
Advanced Research Questions
Q. How can synthetic yields of hymenialdisine analogs be optimized for structure-activity relationship (SAR) studies?
- Precursor optimization: Replace methylthio groups with amino substituents via ammonium hydroxide treatment to improve reactivity .
- Parallel synthesis: Generate >60 analogs (e.g., 2-phenyl-10-substituted derivatives) to probe steric and electronic effects on kinase binding .
- Yield challenges: Low yields (e.g., 1.5% in early routes) are addressed via microwave-assisted cyclization or flow chemistry .
Q. What experimental approaches resolve contradictions in hymenialdisine’s reported anti-inflammatory vs. kinase inhibition mechanisms?
- Pathway crosstalk: NF-κB inhibition (IC₅₀ = 1.4 µM for TNF-α) may synergize with Chk1/2 blockade to suppress inflammation-driven apoptosis .
- Dose-dependent effects: At <1 µM, kinase inhibition dominates; at >5 µM, NF-κB suppression becomes significant . Methodological Tip: Use isoform-specific kinase knockouts (e.g., Chk1⁻/⁻ cells) to decouple mechanisms .
Q. How can researchers address discrepancies in reported IC₅₀ values for hymenialdisine across studies?
Q. What in vivo models validate hymenialdisine’s efficacy in osteoarthritis (OA) and neurodegenerative diseases?
- OA models: Intra-articular injection in rodent OA reduces cartilage degradation via MMP-13 and ADAMTS-5 suppression .
- Neuroprotection: In cortical neurons, hymenialdisine (10 nM) activates the Nrf2-ARE pathway, mitigating oxidative stress . Experimental Design: Combine micro-CT for OA joint morphology and RNA-seq for Nrf2 target gene profiling .
Q. How does hymenialdisine induce the Nrf2 antioxidant pathway while inhibiting pro-inflammatory kinases?
- Dual modulation: Hymenialdisine activates Nrf2 (2-fold induction at 10 nM) independently of kinase inhibition, likely via electrophile-sensitive cysteine residues in Keap1 .
- Therapeutic synergy: Co-administration with NF-κB inhibitors amplifies cytoprotective effects in neurodegeneration models .
Q. What strategies enhance hymenialdisine’s selectivity across kinase families (e.g., CDKs vs. MAPKs)?
Q. How can researchers investigate cross-talk between hymenialdisine-inhibited pathways (e.g., NF-κB and Nrf2) in disease contexts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
